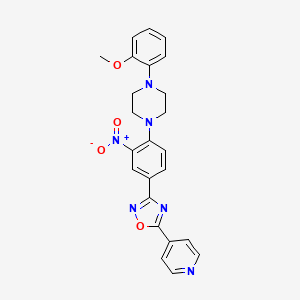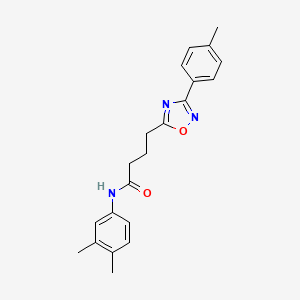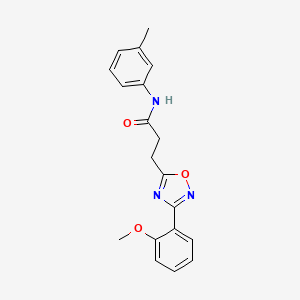
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as MTOA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTOA is a member of the oxadiazole family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood. However, it is believed to act as a modulator of ion channels, particularly the voltage-gated sodium channels (VGSCs) and transient receptor potential (TRP) channels. 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to inhibit VGSCs in a dose-dependent manner, which may contribute to its anticonvulsant and analgesic effects. 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to inhibit TRP channels, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce seizure severity and increase seizure threshold in animal models of epilepsy. 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is its versatility in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it useful in a wide range of experiments. 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is also relatively easy to synthesize and purify, making it accessible to most laboratories. However, one of the limitations of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One direction is to investigate its potential as a treatment for Alzheimer's disease and cancer. Another direction is to further explore its mechanism of action and its effects on ion channels. Additionally, future research could focus on improving the solubility of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide to make it more accessible for certain experiments. Overall, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has shown great potential as a versatile compound in scientific research, and further investigation is warranted.
合成法
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 2-methoxybenzohydrazide with ethyl chloroacetate to form 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with m-tolylpropanoic acid to form the final product, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. The purity of the compound can be verified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been investigated for its potential as a treatment for Alzheimer's disease and cancer. In addition, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
特性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-5-7-14(12-13)20-17(23)10-11-18-21-19(22-25-18)15-8-3-4-9-16(15)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMXYGODVXFUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
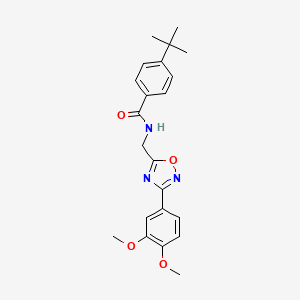

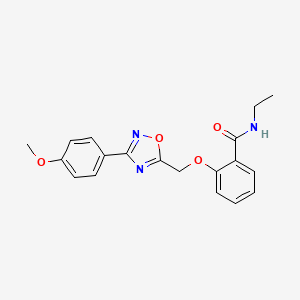
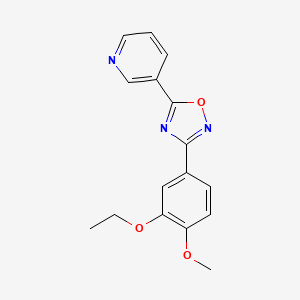

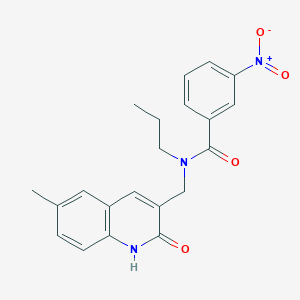
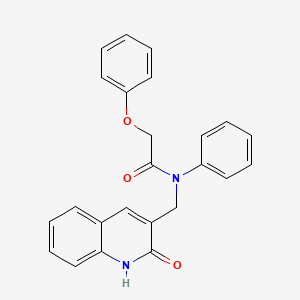
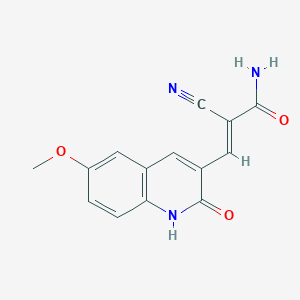
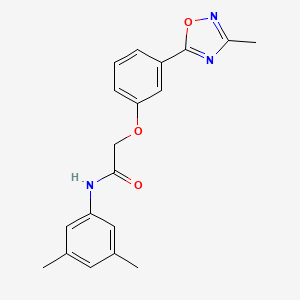
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
